3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
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Overview
Description
3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a complex organic compound known for its diverse applications across various scientific fields. Its intricate structure combines a benzamide core with a tetrazole ring and a fluorophenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide typically involves several steps:
Starting Materials: : The synthesis begins with commercially available precursors such as 3,4-diethoxybenzoic acid, 4-fluoroaniline, and sodium azide.
Formation of Benzamide Core: : The first step is the conversion of 3,4-diethoxybenzoic acid to its corresponding acid chloride, which is then reacted with an appropriate amine to form the benzamide core.
Tetrazole Ring Formation:
Industrial Production Methods
Industrial production often involves optimized versions of the lab-scale synthetic route, with modifications for scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are sometimes employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: : Reacting with oxidizing agents to form higher oxidation state products.
Reduction: : Reducing agents can convert it to lower oxidation state compounds.
Substitution: : The benzamide, phenyl, and tetrazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reactions: : Reagents like bromine, chlorine, or various organometallics.
Major Products
Products vary depending on the specific reactions and conditions used, but common products include modified benzamides, substituted tetrazoles, and various halogenated derivatives.
Scientific Research Applications
3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide has numerous applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Acts as a molecular probe for studying biochemical pathways.
Medicine: : Potential for use in drug development, particularly for targeting specific receptors or enzymes.
Industry: : Utilized in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The exact mechanism of action can vary depending on the application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The tetrazole and fluorophenyl groups are particularly important for binding to molecular targets, affecting pathways related to disease states.
Comparison with Similar Compounds
Similar Compounds
3,4-diethoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
3,4-diethoxy-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
Uniqueness
The unique combination of the fluorophenyl group and tetrazole ring in 3,4-diethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide imparts distinct chemical properties that can be exploited for specific interactions in chemical, biological, and medicinal contexts.
Properties
IUPAC Name |
3,4-diethoxy-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c1-3-27-16-10-5-13(11-17(16)28-4-2)19(26)21-12-18-22-23-24-25(18)15-8-6-14(20)7-9-15/h5-11H,3-4,12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRANWYCMOMQBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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